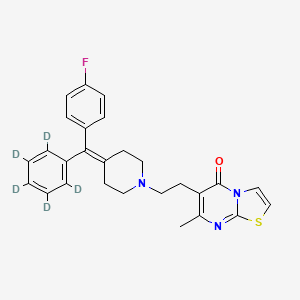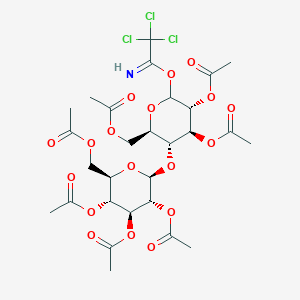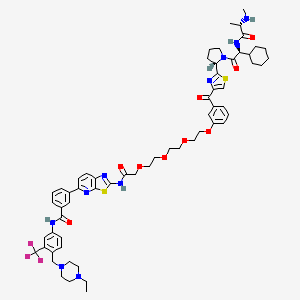
R-59-022-d5 (Mono-defluoro Ritanserin-d5)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R 59-022-d5, also known as Mono-defluoro Ritanserin-d5, is a stable isotope-labeled compound. It is a derivative of Ritanserin, a well-known serotonin receptor antagonist. The compound has a molecular formula of C27D5H21FN3OS and a molecular weight of 464.609. It is primarily used in scientific research as a reference standard and for various analytical purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of R 59-022-d5 involves the incorporation of deuterium atoms into the Ritanserin molecule. This process typically includes the following steps:
Purification: The purification of the deuterated compound to achieve the desired level of isotopic enrichment.
Characterization: The characterization of the final product using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of R 59-022-d5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of the precursor compound.
High-Performance Liquid Chromatography: Purification using high-performance liquid chromatography to ensure high purity and isotopic enrichment.
Quality Control: Rigorous quality control measures to ensure consistency and reproducibility of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
R 59-022-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
R 59-022-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of compounds.
Biology: Employed in studies involving serotonin receptors to understand their role in various biological processes.
Medicine: Utilized in pharmacological research to investigate the effects of serotonin receptor antagonists.
Industry: Applied in the development of new drugs and therapeutic agents targeting serotonin receptors
Wirkmechanismus
R 59-022-d5 exerts its effects by targeting serotonin receptors. The compound acts as an antagonist, binding to the receptors and inhibiting their activity. This inhibition affects various molecular pathways involved in neurotransmission and other physiological processes. The primary molecular targets include serotonin receptors, which play a crucial role in mood regulation, cognition, and other functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ritanserin: The parent compound of R 59-022-d5, known for its serotonin receptor antagonistic properties.
Ketanserin: Another serotonin receptor antagonist with similar pharmacological effects.
R 59-022: A closely related compound with similar inhibitory effects on serotonin receptors.
Uniqueness
R 59-022-d5 is unique due to its stable isotope labeling, which allows for precise analytical measurements and studies. The incorporation of deuterium atoms enhances its stability and provides distinct advantages in research applications, such as improved accuracy in mass spectrometry analyses .
Eigenschaften
Molekularformel |
C27H26FN3OS |
|---|---|
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
6-[2-[4-[(4-fluorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C27H26FN3OS/c1-19-24(26(32)31-17-18-33-27(31)29-19)13-16-30-14-11-22(12-15-30)25(20-5-3-2-4-6-20)21-7-9-23(28)10-8-21/h2-10,17-18H,11-16H2,1H3/i2D,3D,4D,5D,6D |
InChI-Schlüssel |
MFVJXLPANKSLLD-VIQYUKPQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C2CCN(CC2)CCC3=C(N=C4N(C3=O)C=CS4)C)C5=CC=C(C=C5)F)[2H])[2H] |
Kanonische SMILES |
CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=CC=C4)C5=CC=C(C=C5)F)CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B12428836.png)

![(6S)-1-[[4-[bis(trideuteriomethyl)amino]-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid;hydrate](/img/structure/B12428864.png)
![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-14-hydroxy-11-(hydroxymethyl)-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12428868.png)



![(2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)-Octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-2,5-methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol; 20-Deoxyitol B](/img/structure/B12428890.png)

![4-[(3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol](/img/structure/B12428897.png)
![3-Methylbutyl (2S)-2-[[(2R)-2-[[(2R)-6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylidene-amino)pentanoyl]amino]-4-methylpentanoate dihydrochloride](/img/structure/B12428900.png)
